1-Iodo-3-(iodomethoxy)propane
Description
However, structurally analogous compounds such as 1-Iodo-3-methoxypropane () and tert-butyl(3-iodopropoxy)dimethylsilane () are documented. Based on these, the hypothetical structure of 1-Iodo-3-(iodomethoxy)propane would feature two iodine atoms attached to a propane backbone, with one iodine on the terminal carbon and an iodomethoxy group (-OCH₂I) on the third carbon. Its molecular formula would likely be C₄H₈I₂O, with an approximate molecular weight of 362 g/mol (assuming monoisotopic mass).
Properties
CAS No. |
112539-38-5 |
|---|---|
Molecular Formula |
C4H8I2O |
Molecular Weight |
325.91 g/mol |
IUPAC Name |
1-iodo-3-(iodomethoxy)propane |
InChI |
InChI=1S/C4H8I2O/c5-2-1-3-7-4-6/h1-4H2 |
InChI Key |
AMNHBDWBKPONES-UHFFFAOYSA-N |
Canonical SMILES |
C(COCI)CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism of action is not well-documented.
- It likely interacts with biological targets through its iodine atoms and methoxy group.
- Further research is needed to elucidate its specific pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 1-Iodo-3-(iodomethoxy)propane (hypothetical) with analogous iodo- and alkoxy-substituted propane derivatives from the evidence:
Key Differences :
The tert-butyldimethylsilyl (TBS) group in introduces steric bulk and hydrolytic stability, contrasting with the smaller methoxy group in .
Reactivity :
- 1-Chloro-3-iodopropane () allows selective substitution at iodine (softer nucleophile) or chlorine (harder nucleophile), whereas the hypothetical compound’s dual iodine atoms may favor sequential substitution under controlled conditions.
- Azido-iodopropane () combines iodine’s leaving-group ability with azide’s click chemistry utility, enabling dual-functionality in synthesis.
Synthetic Utility :
- Aromatic iodo compounds (e.g., 1-Iodo-3-(trifluoromethyl)benzene, ) are stable under harsh conditions, making them ideal for Suzuki-Miyaura couplings. In contrast, aliphatic iodo compounds like 1-Iodo-3-methoxypropane are more reactive but less stable .
Research Findings and Limitations
- Synthesis Challenges: No direct synthesis routes for 1-Iodo-3-(iodomethoxy)propane are documented. However, methods for analogous compounds (e.g., AgNO₃/NIS-mediated iodination in ) suggest that sequential iodination of propane derivatives could be feasible.
- Stability Concerns : Aliphatic diiodo compounds are prone to light-induced decomposition, necessitating dark storage (as seen in ’s guidelines for similar compounds) .
- Application Gaps : The bulky TBS group in highlights the trade-off between steric protection and reactivity, which would likely apply to the hypothetical compound’s iodomethoxy group.
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